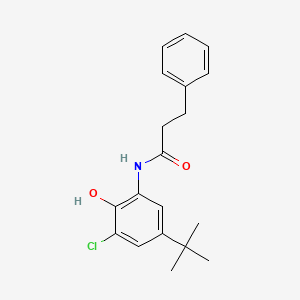![molecular formula C16H16O5 B5792555 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid](/img/structure/B5792555.png)
4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid, also known as telmisartan, is a widely used angiotensin II receptor blocker (ARB) that is used to treat hypertension. It was first discovered in 1995 and was approved for medical use in 1999. Telmisartan has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
Telmisartan works by blocking the angiotensin II receptor, which is responsible for constricting blood vessels and increasing blood pressure. By blocking this receptor, 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid helps to relax blood vessels and reduce blood pressure.
Biochemical and Physiological Effects
In addition to its blood pressure-lowering effects, 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid has been found to have other biochemical and physiological effects. For example, 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Telmisartan has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and its effects on blood pressure are well-established. However, 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid also has limitations. It can be difficult to administer in certain animal models, and its effects on other physiological systems may vary depending on the species.
Zukünftige Richtungen
There are numerous future directions for research on 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid. One area of interest is its potential use for the treatment of Alzheimer's disease. Telmisartan has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a treatment for this condition. Other future directions include investigating the effects of 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid on other physiological systems, such as the immune system and the gut microbiome.
Synthesemethoden
Telmisartan is synthesized by reacting 2-methoxyphenol with formaldehyde to form 4-(hydroxymethyl)-2-methoxyphenol. This intermediate is then reacted with 4-(bromomethyl)benzoic acid to form 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid.
Wissenschaftliche Forschungsanwendungen
Telmisartan has been used in numerous scientific research studies to investigate its effects on various physiological systems. One study found that 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid can improve insulin sensitivity and reduce inflammation in obese individuals. Another study found that 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid can reduce the risk of cardiovascular events in patients with type 2 diabetes.
Eigenschaften
IUPAC Name |
4-[[4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-8,17H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWHVAKCCRJQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5792477.png)


![N'-{[(2,5-dichlorophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5792488.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5792496.png)
![1-methyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5792499.png)
![1-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5792528.png)

![N-(3-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5792533.png)


![2-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5792563.png)

![2-(1-naphthyl)-N'-{[(2-nitrophenyl)acetyl]oxy}ethanimidamide](/img/structure/B5792575.png)